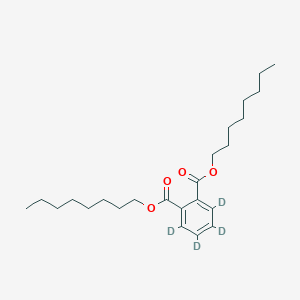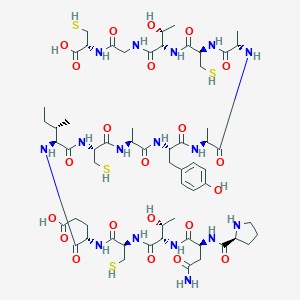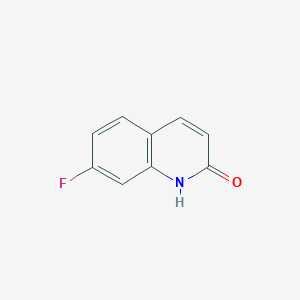
ZJ 43
Overview
Description
ZJ 43 is a potent inhibitor of the enzyme N-acetylaspartylglutamate peptidase, which is involved in the hydrolysis of the neurotransmitter N-acetylaspartylglutamate. This compound has shown significant potential in reducing neuronal degeneration and has been studied for its analgesic effects in various pain models .
Mechanism of Action
Target of Action
ZJ 43, also known as “zj43”, “CID 11722553”, or “(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid”, is a potent inhibitor of glutamate carboxypeptidase II and III (GCP II and III/NAAG peptidase/NAALADase) . These enzymes are responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), a peptide neurotransmitter .
Mode of Action
this compound inhibits the hydrolysis of NAAG by interacting indirectly with NMDA or metabotropic glutamate receptors . This inhibition leads to the activation of group II metabotropic glutamate receptors (mGluR), which in turn reduces some of the behavioral effects of PCP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAAG-NAALADase pathway. By inhibiting the enzymes that break down NAAG, this compound increases the concentration of NAAG, which acts as an agonist at group II metabotropic glutamate receptors . This can lead to various downstream effects, including a reduction in neuronal degeneration and locomotor activity .
Result of Action
this compound has been shown to have an analgesic effect in neuropathic and inflammatory pain models . It reduces neuronal degeneration in a rat model of traumatic brain injury (TBI) and reduces locomotor activity in the PCP-model of schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZJ 43 involves the reaction of N-acetylaspartylglutamate with specific inhibitors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification using techniques such as high-performance liquid chromatography. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: ZJ 43 primarily undergoes inhibition reactions where it binds to the active site of N-acetylaspartylglutamate peptidase, preventing the hydrolysis of N-acetylaspartylglutamate. It does not directly interact with N-methyl-D-aspartate receptors or metabotropic glutamate receptors .
Common Reagents and Conditions: The inhibition reaction typically involves the use of this compound in aqueous solutions, with the reaction conditions being optimized for temperature and pH to ensure maximum efficacy. Common reagents include buffers to maintain the pH and stabilizers to prevent degradation of the compound .
Major Products Formed: The primary product of the reaction is the inhibited enzyme complex, where this compound is bound to N-acetylaspartylglutamate peptidase, preventing its activity .
Scientific Research Applications
ZJ 43 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Neuroscience: this compound is used to study the role of N-acetylaspartylglutamate peptidase in neuronal signaling and neurodegeneration. .
Pain Management: The compound has been studied for its analgesic effects in various pain models, including inflammatory and neuropathic pain.
Schizophrenia Research: this compound has been used to investigate the role of N-acetylaspartylglutamate peptidase in schizophrenia, particularly in reducing locomotor activity and stereotypic behaviors in animal models.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWCSGMXAVYRT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471136 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723331-20-2 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



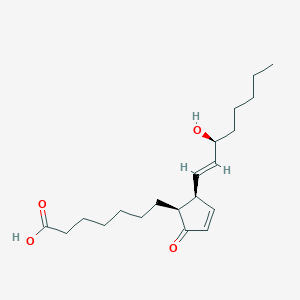

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
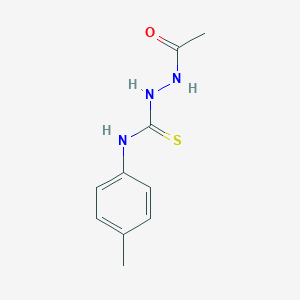
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)

